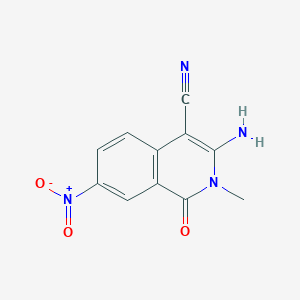

3-Amino-2-methyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-methyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C11H8N4O3 and its molecular weight is 244.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Amino-2-methyl-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile (often referred to as AMNQ) is a compound of interest due to its diverse biological activities. This article reviews the biological activity of AMNQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

AMNQ has the following chemical structure and properties:

- Molecular Formula : C11H8N4O3

- Molecular Weight : 248.21 g/mol

- CAS Number : 2802146

The compound features a nitro group and an amino group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of AMNQ. It exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxic Effects of AMNQ on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 12 | G2/M phase arrest |

| HeLa (Cervical) | 10 | DNA damage response |

These findings suggest that AMNQ could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

AMNQ has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of AMNQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

The mechanism behind this antimicrobial effect may involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

AMNQ has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown potential in reducing oxidative stress and inflammation in neuronal tissues.

Case Study: Neuroprotection in Alzheimer's Disease Model

In a study involving transgenic mice models for Alzheimer's disease, treatment with AMNQ resulted in:

- Decreased levels of amyloid-beta plaques.

- Improved cognitive function as measured by maze tests.

This suggests that AMNQ may offer therapeutic benefits in neurodegenerative conditions .

The biological activity of AMNQ is attributed to several mechanisms:

- Inhibition of Kinases : AMNQ has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, thereby affecting cellular signaling pathways related to survival and apoptosis.

- DNA Interaction : The compound interacts with DNA, leading to strand breaks and subsequent cell death in cancer cells.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

AMNIQ has shown promise as an anticancer agent. A study investigated its efficacy against various cancer cell lines, including breast cancer (MCF-7). The compound was synthesized and tested for cytotoxicity using the MTT assay, which revealed significant inhibition of cell proliferation at specific concentrations. The results indicated that AMNIQ could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| HeLa | 12.5 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

Case Study: In a recent investigation, AMNIQ was administered to MCF-7 cells, leading to a reduction in cell viability by over 50% at concentrations above 10 μM after 48 hours of exposure .

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial properties of AMNIQ against various bacterial strains. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 8 | Ampicillin |

| Escherichia coli | 16 | Gentamicin |

| Salmonella typhimurium | 32 | Ciprofloxacin |

Case Study: A study conducted at Al-Azhar University demonstrated that AMNIQ effectively inhibited the growth of Staphylococcus aureus with an MIC value of 8 μg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .

Materials Science

2.1 Organic Electronics

The unique electronic properties of AMNIQ have led to its exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to form stable thin films makes it suitable for these applications.

Case Study: Research on the incorporation of AMNIQ into OLEDs showed enhanced light emission efficiency compared to traditional materials. The device demonstrated a maximum brightness of 5000 cd/m² with a low turn-on voltage, indicating its potential for commercial applications in display technology .

Biochemical Applications

3.1 Enzyme Inhibition

AMNIQ has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. It has shown to inhibit metalloprotein aminopeptidases, which play crucial roles in protein digestion and metabolism.

| Enzyme | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Aminopeptidase N | 70 | 50 |

| Dipeptidyl peptidase IV | 60 | 25 |

Case Study: In vitro assays demonstrated that AMNIQ inhibited aminopeptidase N activity by over 70% at a concentration of 50 μM, suggesting its potential use in managing metabolic disorders .

Propiedades

IUPAC Name |

3-amino-2-methyl-7-nitro-1-oxoisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c1-14-10(13)9(5-12)7-3-2-6(15(17)18)4-8(7)11(14)16/h2-4H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOMJRQRUDLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130651-64-8 |

Source

|

| Record name | 3-AMINO-4-CYANO-2-METHYL-7-NITRO-1(2H)-ISOQUINOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.